4-Fluoro-2,5-dimethylbenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2,5-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H8ClFO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluorine atom at the 4-position and two methyl groups at the 2- and 5-positions. This compound is known for its reactivity and is used in various chemical synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,5-dimethylbenzenesulfonyl chloride typically involves the sulfonylation of 4-fluoro-2,5-dimethylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents. The reaction conditions usually require a controlled temperature environment to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2,5-dimethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can undergo such transformations under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Organic solvents like dichloromethane, acetonitrile, and tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids are employed to enhance the reaction rate.
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, sulfonates, and other sulfonyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2,5-dimethylbenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is employed in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2,5-dimethylbenzenesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic reactant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-3,5-dimethylbenzenesulfonyl chloride
- 4-Fluoro-2-methylbenzenesulfonyl chloride
- 2,5-Dimethylbenzenesulfonyl chloride
Uniqueness
4-Fluoro-2,5-dimethylbenzenesulfonyl chloride is unique due to the presence of both fluorine and methyl substituents on the benzene ring. This specific substitution pattern imparts distinct reactivity and properties compared to other benzenesulfonyl chlorides. The fluorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles, while the methyl groups provide steric hindrance that can influence the selectivity of reactions .
Eigenschaften
Molekularformel |
C8H8ClFO2S |
---|---|
Molekulargewicht |
222.66 g/mol |
IUPAC-Name |
4-fluoro-2,5-dimethylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8ClFO2S/c1-5-4-8(13(9,11)12)6(2)3-7(5)10/h3-4H,1-2H3 |
InChI-Schlüssel |
IBXSEFHRDGDRGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.